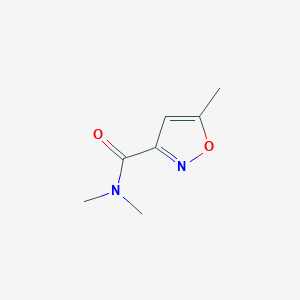
1D-myo-inositol 1,4-bisphosphate
Übersicht
Beschreibung
1D-myo-inositol 1,4-bisphosphate is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of this compound . It is a major species at pH 7.3 . This compound belongs to the class of organic compounds known as inositol phosphates .
Synthesis Analysis
The synthesis of this compound has been accomplished using a novel combination of P and P chemistry and a new deprotection method for the 2,2,2-trichloroethyl group .Molecular Structure Analysis
The molecular formula of this compound is C6H10O12P2 . Its average mass is 336.08390 and its mono-isotopic mass is 335.96475 . The InChI and SMILES strings provide detailed information about its molecular structure .Chemical Reactions Analysis
The enzyme inositol-1,4-bisphosphate 1-phosphatase catalyzes the reaction of this compound with water to produce 1D-myo-inositol 4-phosphate and phosphate .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
1D-myo-inositol 1,4-bisphosphate plays a significant role in thyroid function and autoimmune diseases . It is a precursor of phosphoinositides that takes part in the phosphatidylinositol (PI) signal transduction pathway . Future research may focus on its role in the management of some thyroid diseases .
Biochemische Analyse
Biochemical Properties
1D-myo-inositol 1,4-bisphosphate plays a crucial role in inositol phosphate metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme inositol-polyphosphate 1-phosphatase . This enzyme participates in inositol phosphate metabolism and phosphatidylinositol signaling system .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is an intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . Upon release into the cytoplasm, it releases calcium ions from internal stores within the cell’s endoplasmic reticulum .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in inositol phosphate metabolism . It interacts with enzymes or cofactors in this pathway
Eigenschaften
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343047 | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47055-78-7, 74465-19-3 | |
| Record name | D-Myo-Inositol-1,4-Bisphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-myo-Inositol 1,4-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is inositol 1,4-bisphosphate generated in cells?
A1: Inositol 1,4-bisphosphate is primarily generated through the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 5-phosphatase. [, , , , , ]
Q2: Can inositol 1,4-bisphosphate be directly hydrolyzed from membrane phospholipids?
A2: While the primary route for Ins(1,4)P2 formation is via Ins(1,4,5)P3 dephosphorylation, some studies suggest the possibility of direct hydrolysis of phosphatidylinositol 4-phosphate to Ins(1,4)P2 by phospholipase C. [, , , ]
Q3: What is the fate of inositol 1,4-bisphosphate in cells?
A3: Inositol 1,4-bisphosphate is further dephosphorylated to inositol 4-phosphate by a specific lithium-sensitive phosphatase, inositol polyphosphate 1-phosphatase. [, , , ]
Q4: Does inositol 1,4-bisphosphate play a direct role in calcium signaling?
A4: While Ins(1,4)P2 itself doesn't appear to directly mobilize calcium, its precursor, Ins(1,4,5)P3, is a potent activator of calcium release from intracellular stores. [, , ]
Q5: Are there any known interactions of inositol 1,4-bisphosphate with other signaling pathways?
A5: Research suggests that Ins(1,4)P2 might regulate nucleotide metabolism by inhibiting bisphosphate 3′-nucleotidase (BPntase). []
Q6: What is the molecular formula and weight of inositol 1,4-bisphosphate?
A6: The molecular formula of Ins(1,4)P2 is C6H14O12P2, and its molecular weight is 340.1 g/mol.
Q7: What spectroscopic techniques are used to characterize inositol 1,4-bisphosphate?
A7: Common spectroscopic techniques used include nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and quantification. [, ]
Q8: Which enzymes are responsible for the metabolism of inositol 1,4-bisphosphate?
A8: Two main enzymes are involved: inositol 1,4,5-trisphosphate 5-phosphatase, which produces Ins(1,4)P2 from Ins(1,4,5)P3, and inositol polyphosphate 1-phosphatase, which dephosphorylates Ins(1,4)P2 to inositol 4-phosphate. [, , , ]
Q9: Is inositol polyphosphate 1-phosphatase specific for inositol 1,4-bisphosphate?
A9: Inositol polyphosphate 1-phosphatase can also dephosphorylate inositol 1,3,4-trisphosphate, but it exhibits higher affinity for Ins(1,4)P2. [, ]
Q10: How does lithium affect inositol 1,4-bisphosphate metabolism?
A10: Lithium ions inhibit inositol polyphosphate 1-phosphatase, leading to an accumulation of Ins(1,4)P2 in cells. This inhibition is often cited as a potential mechanism for lithium's therapeutic effects in treating bipolar disorder. [, , , , ]
Q11: Are there other known inhibitors of inositol 1,4-bisphosphate metabolism?
A11: Besides lithium, other inhibitors include phosphorothioate-containing analogues of Ins(1,4,5)P3, 2,3-diphosphoglycerate, and K-76 monocarboxylic acid. These compounds exhibit varying potencies and selectivities for different enzymes in the inositol phosphate pathway. [, , , ]
Q12: How does inositol 1,4-bisphosphate accumulation affect cellular processes?
A12: While the specific downstream effects of Ins(1,4)P2 accumulation are not fully understood, it can potentially alter various cellular processes by impacting inositol phosphate signaling dynamics, potentially influencing calcium homeostasis and other downstream pathways. [, , , ]
Q13: Are there any known physiological roles for inositol 1,4-bisphosphate?
A13: Research suggests possible roles in regulating nucleotide metabolism and potentially modulating other signaling pathways, but its precise physiological functions require further investigation. [, ]
Q14: How is inositol 1,4-bisphosphate measured in biological samples?
A14: Common methods include radiolabeling techniques using [3H]inositol or [32P] followed by separation and quantification using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). [, , , , , , , ]
Q15: What are some research applications of inositol 1,4-bisphosphate?
A15: Ins(1,4)P2 and its analogs are valuable tools for studying inositol phosphate signaling pathways, investigating enzyme kinetics and inhibition, and exploring potential therapeutic targets. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B3429401.png)

![3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B3429414.png)







